REACTION_CXSMILES
|
[N+](=[CH:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)=[N-].Cl[O:15][C:16]([CH3:19])(C)C.[CH2:20]([OH:22])[CH3:21]>>[CH2:20]([O:22][CH:3]([O:15][CH2:16][CH3:19])[C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)[CH3:21]
|
Name
|
1-diazo-3-(4-iodophenyl)propan-2-one
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(CC1=CC=C(C=C1)I)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
440 μL
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an hour at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC1=CC=C(C=C1)I)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |